N-(4-methylpentyl)thiophene-2-carboxamide
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Overview
Description
N-(4-methylpentyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpentyl)thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with 4-methylpentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpentyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-methylpentyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-(4-methylpentyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the function of bacterial enzymes, leading to the disruption of essential cellular processes. The compound may also interact with cellular membranes, causing increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Another thiophene derivative with similar antibacterial properties.
Thiophene-2-carboxamide derivatives: A class of compounds with various substituents at different positions on the thiophene ring.
Uniqueness
N-(4-methylpentyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its 4-methylpentyl group contributes to its lipophilicity, enhancing its interaction with lipid membranes and increasing its potential as a drug candidate .
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-(4-methylpentyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H17NOS/c1-9(2)5-3-7-12-11(13)10-6-4-8-14-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,13) |
InChI Key |
UCXJBDICTDGRHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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